5-Bromonaphthalen-1-amine

Physical organic chemistry Thermal analysis Purification and formulation

Regioisomeric purity is critical for KRAS G12D inhibitor synthesis-substituting the 5-bromo isomer with the 4-bromo (mp 102-103°C) or 8-bromo isomer alters coupling geometry and invalidates SAR within patent claims. • Mp 66-68°C confirms 1,5-substitution for Suzuki-Miyaura at C-5 and amide coupling at C-1. • ≥97% HPLC purity; multi-gram to 100-gram quantities. • Protein degrader building block for PROTAC linker construction.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 4766-33-0
Cat. No. B1286507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonaphthalen-1-amine
CAS4766-33-0
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2Br)C(=C1)N
InChIInChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
InChIKeyVNPCNUAYDOLBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonaphthalen-1-amine: Physicochemical and Structural Profile


5-Bromonaphthalen-1-amine (CAS 4766-33-0) is a brominated aromatic amine of the naphthalene series, bearing a primary amine at position 1 and a bromine substituent at position 5 of the naphthalene ring system [1]. With a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol, this compound is characterized by a melting point of 66–68 °C and a boiling point of 358 °C at 760 mmHg . Its computed XLogP3 is 2.9 and its predicted pKa is 3.35 ± 0.10, reflecting moderate lipophilicity and weakly basic character [1]. The compound is supplied as a dark brown to very dark brown crystalline solid, with commercial purity specifications typically at or above 97% (HPLC) . As a bifunctional building block, the 5-bromo-1-amine substitution pattern confers a distinct regioisomeric identity that differentiates it from other bromonaphthalen-1-amine isomers and the unsubstituted parent compound 1-aminonaphthalene [2].

Regiochemical Identity 1,5-substitution pattern used in patent-cited KRAS G12D inhibitor scaffolds and fluorescent probes
Orthogonal Reactivity C–Br for Pd-catalyzed cross-coupling; NH₂ for amination, acylation, and linker attachment
Procurement Context Commercially classified as a protein degrader building block; available in multi-gram quantities

5-Bromonaphthalen-1-amine: Regiochemical Specificity


Substitution of 5-bromonaphthalen-1-amine with a different bromonaphthalen-1-amine regioisomer or with the unsubstituted parent 1-aminonaphthalene is not functionally equivalent for procurement purposes. The position of the bromine substituent on the naphthalene ring dictates the compound's melting point, boiling point, lipophilicity, and electronic character, which in turn govern its behavior in cross-coupling reactions, its suitability as a precursor for specific fluorescent probes (e.g., the 1,5-substitution pattern required for 1,5-Acrylodan), and its documented relevance in patented KRAS G12D inhibitor scaffolds . For example, the 5-bromo isomer melts at 66–68 °C, whereas the 4-bromo isomer melts at 102–103 °C—a 35 °C difference that affects purification protocols, formulation handling, and thermal processing windows [1]. The 5-position bromine, being peri to the 1-amino group (separated by four bonds across the naphthalene framework), presents a steric and electronic environment distinct from the ortho-like 2-bromo substitution or the peri 8-bromo configuration, which exhibits unique intra- and intermolecular hydrogen bonding as documented crystallographically [2]. These regiochemically governed differences mean that analytical reference standards, synthetic intermediates, and biological probe precursors cannot be generically substituted without risking synthetic failure, altered spectroscopic properties, or loss of patent-defined structural identity [3].

Melting point varies markedly among bromonaphthalen-1-amine isomers, potentially altering recrystallization and thermal processing windows.
The 5-bromo peri-position relative to the 1-amine creates a distinct steric and electronic environment that governs cross-coupling reactivity; other regioisomers may not reproduce this profile.
Patent-cited KRAS G12D inhibitor scaffolds and the 1,5-Acrylodan fluorophore specifically require the 1,5-substitution pattern; generic substitution may yield compounds outside intended IP or with altered spectral properties.

5-Bromonaphthalen-1-amine: Quantitative Comparative Evidence


Thermal Property Differences Among Isomers

The melting point of 5-bromonaphthalen-1-amine is 66–68 °C, which is substantially lower than the 4-bromo isomer (102–103 °C), lower than the 8-bromo isomer (82–86 °C), similar to the 2-bromo isomer (69 °C), and higher than unsubstituted 1-aminonaphthalene (50 °C) [1]. This 35 °C depression relative to the 4-bromo isomer and 16 °C difference from the 8-bromo isomer enables gentler thermal processing and may simplify recrystallization protocols. The boiling point at atmospheric pressure (358 °C) is 20 °C higher than the 4-bromo isomer (338.4 °C), indicating stronger intermolecular interactions in the liquid phase for the 5-substituted regioisomer [1].

Thermal Profiles
Reported
mp 66–68 °C (5-Br) vs 102–103 °C (4-Br), 82–86 °C (8-Br), 69 °C (2-Br), 50 °C (unsub.); bp 358 °C vs 338.4 °C (4-Br)
Lower melting point may support gentler thermal processing relative to 4-bromo analog
Boiling point data for 8-Br isomer at reduced pressure; cross-study comparison
Physical organic chemistry Thermal analysis Purification and formulation

Validated Synthetic Route via Nitro Reduction

A fully characterized synthetic protocol demonstrates that 5-bromonaphthalen-1-amine can be obtained in 97% isolated yield via iron-powder-mediated reduction of 5-nitro-1-bromonaphthalene in EtOH/AcOH/dioxane/H₂O (2:2:2:1) at 100 °C for 2 hours, followed by silica gel column chromatography (DCM/hexane 1:1) . The product was obtained as a white powder with melting point 65–66 °C and was fully characterized by ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis . This yield is notably high for a nitroarene reduction employing inexpensive iron powder under mild acidic conditions, and it compares favorably with the microwave-assisted Pd-catalyzed amination approach reported for 1-bromonaphthalenes, which typically yields products in 'good yields' but requires palladium catalysts and specialized microwave equipment [1].

Fe/HCl Reduction
Method context
97% isolated yield from 5-nitro-1-bromonaphthalene with iron powder, EtOH/AcOH/dioxane/H₂O, 100 °C, 2 h
High-yielding, catalyst-free synthetic protocol reduces procurement risk
10 mmol scale; product characterized by NMR, MS, elemental analysis
Synthetic methodology Process chemistry Nitro reduction

Patent-Cited KRAS G12D Inhibitor Scaffold

5-Bromonaphthalen-1-amine is explicitly cited as a synthetic intermediate in patent families claiming compounds with inhibitory activity against the KRAS G12D mutation, including WO-2021106231-A1, WO-2021107160-A1, and WO-2021041671-A1 [1]. These patents describe pharmaceutical compositions containing compounds derived from this naphthalene scaffold for the treatment of KRAS G12D-driven cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer [1]. The 5-bromo substitution regiochemistry is structurally embedded in the claimed inhibitor scaffolds; substitution with a different bromonaphthalen-1-amine isomer would alter the geometry of key binding interactions [2].

KRAS G12D Patents
Class-level
Cited in WO-2021106231-A1, WO-2021107160-A1, WO-2021041671-A1 as an intermediate for KRAS G12D inhibitor scaffolds
Patent citation specificity increases confidence for medicinal chemistry SAR campaigns
No IC₅₀ data for the parent building block; activity resides in elaborated derivatives
Medicinal chemistry Oncology KRAS inhibition

1,5-Acrylodan Fluorescent Probe Precursor

5-Bromonaphthalen-1-amine serves as the critical penultimate intermediate in the total synthesis of 1,5-Acrylodan, a novel solvatochromic fluorophore designed for studying microenvironmental polarity in biological systems [1]. The 1,5-regiochemistry is structurally essential: the amine at position 1 is dimethylated, and the bromine at position 5 is elaborated via lithium–halogen exchange to install the acryloyl moiety [1]. The synthesis proceeds in six steps from 1-nitronaphthalene with 19% overall yield; the functionalizable 5-bromo-1-dimethylaminonaphthalene intermediate can be isolated [1]. 1,5-Acrylodan exhibits strong fluorescence quenching in polar protic solvents and has been demonstrated as a site-selective bioconjugate sensor for Human Serum Albumin (HSA) at Cys-34 [2].

1,5-Acrylodan Route
Reported
6-step total synthesis from 1-nitronaphthalene, 19% overall yield; 5-bromo isomer is the essential penultimate intermediate
Only the 5-bromo regioisomer yields the designed 1,5-Acrylodan architecture for solvatochromic probe applications
Fluorescence quenching characterized across protic and aprotic solvents
Fluorescent probes Bioconjugation Solvatochromic fluorophores

Orthogonal Cross-Coupling Reactivity

The bifunctional architecture of 5-bromonaphthalen-1-amine—featuring an aryl bromide at C-5 and a primary amine at C-1—enables orthogonal synthetic elaboration [1]. The bromine atom participates in Pd-catalyzed cross-coupling reactions including Suzuki–Miyaura (C–C), Heck (C–C), and Sonogashira (C–C) couplings, while the amine group can independently undergo Buchwald–Hartwig amination (C–N), acylation, alkylation, or diazotization [1][2]. This orthogonal reactivity is not equally accessible in all isomers: the 8-bromo isomer exhibits unique intramolecular hydrogen bonding between the NH and Br substituents (as documented crystallographically), which may modulate amine nucleophilicity [3]. Furthermore, the 5-bromo isomer has been specifically employed to produce functionalized monolayers on gold surfaces for sensing applications, leveraging the amine group for surface attachment while retaining the bromide for further modification .

Orthogonal Handles
Class-level
Aryl bromide at C-5 participates in Suzuki, Heck, Sonogashira couplings; primary amine at C-1 undergoes Buchwald–Hartwig amination and acylation
Bifunctional architecture supports step-economical synthesis of complex molecules
8-Br isomer exhibits NH···Br hydrogen bonding that may modulate amine reactivity
Cross-coupling chemistry C–C bond formation C–N bond formation

Protein Degrader Building Block (PROTAC)

5-Bromonaphthalen-1-amine is commercially classified and stocked as a 'Protein Degrader Building Block,' indicating its established utility as a synthetic intermediate in the construction of PROTACs (Proteolysis Targeting Chimeras) and related bifunctional degraders [1]. The compound's bifunctional nature—with a bromine handle for C–C cross-coupling and a primary amine for amide bond formation or linker attachment—maps onto the modular architecture required for degrader molecules, which typically connect a target-protein ligand to an E3 ubiquitin ligase recruiter via a linker [1]. The commercial availability at 97% purity in 100-gram quantities from suppliers specializing in degrader building blocks further supports its practical procurement for this application [1].

Degrader Block
Data to verify
Commercially classified as a Protein Degrader Building Block; available at 97% purity in 100 g quantities from specialized suppliers
Supplier categorization provides procurement guidance for targeted protein degradation research
No comparative performance data across isomers in PROTAC context
Targeted protein degradation PROTAC Bifunctional degrader chemistry

5-Bromonaphthalen-1-amine: Procurement and Application Scenarios


KRAS G12D Inhibitor Lead Optimization

Procure 5-bromonaphthalen-1-amine (97%+ purity) as the regiochemically defined starting material for synthesizing and elaborating patent-cited KRAS G12D inhibitor scaffolds. The compound's explicit citation in WO-2021106231-A1, WO-2021107160-A1, and WO-2021041671-A1 [1] ensures that SAR studies remain within the claimed intellectual property space. Use the aryl bromide at C-5 for Suzuki–Miyaura diversification and the primary amine at C-1 for amide coupling or Buchwald–Hartwig amination to generate focused libraries targeting the KRAS G12D switch-II pocket.

1,5-Acrylodan Fluorescent Probe Synthesis

Use 5-bromonaphthalen-1-amine as the essential 1,5-substituted naphthalene precursor for synthesizing 1,5-Acrylodan, a solvatochromic fluorophore for studying protein denaturation dynamics and microenvironmental polarity [2][3]. The 5-bromo regiochemistry is structurally mandatory for this fluorophore architecture; procurement of an alternative isomer would yield a different probe with unpredictable solvatochromic properties. The validated synthetic sequence (six steps, 19% overall yield from 1-nitronaphthalene) provides a reproducible route for academic and industrial bioconjugation laboratories [2].

SAM Sensor Fabrication on Gold Surfaces

Employ 5-bromonaphthalen-1-amine to fabricate functionalized monolayers on gold surfaces for chemical sensing applications. The primary amine group facilitates covalent attachment to gold nanoparticles or surfaces, while the bromine substituent remains available for post-assembly functionalization via cross-coupling chemistry . This orthogonal reactivity has been specifically demonstrated for this compound in sensor applications targeting phenols, thiophenes, and halides . The 5-bromo isomer's unique surface attachment geometry, governed by the 1,5-substitution pattern, distinguishes it from other isomers for monolayer packing and sensor response characteristics.

PROTAC Linker Attachment Chemistry

Source 5-bromonaphthalen-1-amine from suppliers offering protein degrader building block certification (≥97% purity, available in multi-gram to 100-gram quantities) [4]. The compound's bifunctional architecture—a C–Br handle for Pd-catalyzed coupling and a primary amine for amide bond formation—provides two orthogonal attachment points for constructing PROTAC molecules, where the naphthalene core can serve as part of the linker or as a rigid scaffold element connecting the target-protein ligand to the E3 ligase recruiter [4]. Supplier categorization in the protein degrader building block family provides procurement confidence for degrader-focused medicinal chemistry groups.

KRAS G12D Inhibitor Scaffold Synthesis
Selection Property Patent-cited 5-bromo regioisomer
Validation Focus Regioisomer identity and orthogonal reactivity
1,5-Acrylodan Fluorescent Probe
Selection Property Mandatory 1,5-substitution pattern
Validation Focus Regiochemical purity and synthetic route fidelity
Gold Surface Monolayer Sensors
Selection Property Orthogonal amine/bromide surface attachment
Validation Focus Amine surface coupling and post-functionalization
PROTAC Linker Chemistry
Selection Property Bifunctional building block classification
Validation Focus Purity and linker attachment efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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